(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid
Overview
Description
(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the protection of cyclopropylamine with tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl cyclopropylamine.
Ether Formation: This intermediate is then reacted with 4-(3-chlorophenyl)boronic acid under basic conditions to form the ether linkage.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, boronic acid derivatives are explored for their potential as protease inhibitors, particularly in the treatment of cancer and other diseases.
Industry
In materials science, boronic acids are used in the development of sensors and advanced materials due to their ability to form reversible covalent bonds with diols and other functional groups.
Mechanism of Action
The mechanism by which (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In biological systems, this often includes the inhibition of enzymes by forming covalent bonds with active site residues. The cyclopropyl and tert-butoxycarbonyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used widely in organic synthesis.
4-(tert-Butoxycarbonyl)amino)phenylboronic Acid: Similar in structure but lacks the cyclopropyl group.
3-Chlorophenylboronic Acid: Similar but lacks the amino and ether linkages.
Uniqueness
(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not as readily achievable with simpler boronic acids. The presence of the cyclopropyl and tert-butoxycarbonyl groups can enhance its stability and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
[3-chloro-4-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO5/c1-17(2,3)25-16(21)20(13-6-7-13)9-4-10-24-15-8-5-12(18(22)23)11-14(15)19/h5,8,11,13,22-23H,4,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNMFJODZLFUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN(C2CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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